![molecular formula C12H10N4OS B2381709 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034449-67-5](/img/structure/B2381709.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
“N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds . They have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the function/group bound at position 3 . The IR spectrum of a related compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their structure and the groups attached to them . For instance, the dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .
Scientific Research Applications
Heat-Resistant Explosives
The compound has been used in the development of heat-resistant explosives . Two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method . These compounds exhibit excellent thermal stability and superior detonation performance .
Energetic Materials
The compound is used in the research of energetic materials . The study of these materials is a major challenge, and this compound contributes to the exploration of heat-resistant explosives that are easy to synthesize .
Thermal Stability Research
The compound’s structure, thermal stability, mechanical sensitivity, and detonation performance have been fully explored . This contributes to the understanding of the compound’s stability under various conditions .
Pharmacologically Active Compounds
The compound provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . This shows its potential in the development of new drugs .
Dipolarophile in Cycloaddition Reactions
For the first time, alkynyl heterocycles are shown to be effective dipolarophiles for pyridine N-imine . This opens up new possibilities for the synthesis of complex molecules .
Halogenation Reactions
Regioselective C3-halogenations of the compound with N-halosuccinimides (NBS or NCS) have been achieved . This provides a diverse array of C3-halogenated products in high yields with excellent regioselectivity .
Mechanism of Action
One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . Some newer compounds produce anxiolytic effects with relatively little sedation, and are being developed for use as non-sedating anti-anxiety drugs .
Future Directions
Pyrazolo[1,5-a]pyrimidines have a high impact in medicinal chemistry and have attracted a great deal of attention in material science . They are being developed for various applications, including as strategic compounds for optical applications , as a class of sedative and anxiolytic drugs , and in the design of new drugs . The future directions in this field involve further exploration of their synthesis, functionalization, and applications .
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-12(5-9-2-4-18-8-9)15-10-6-13-11-1-3-14-16(11)7-10/h1-4,6-8H,5H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRLAFNJMFLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide |
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